molecular formula C6H11ClN4 B592017 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride CAS No. 1195-07-9

5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride

Cat. No.: B592017
CAS No.: 1195-07-9
M. Wt: 174.632
InChI Key: NFWNCFCJMYPOBH-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by its pyrimidine ring structure, which is substituted with an aminomethyl group at the 5-position and a methyl group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the aminomethyl group. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the pyrimidine ring.

    Reduction: Used to reduce any oxidized intermediates back to the desired state.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways depend on the context of its use, such as inhibiting or activating certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, but with a furan ring instead of a pyrimidine ring.

    4-Amino-5-(aminomethyl)-2-methylpyrimidine: A closely related compound with similar functional groups.

Uniqueness

5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

5-(aminomethyl)-2-methylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-4-9-3-5(2-7)6(8)10-4;/h3H,2,7H2,1H3,(H2,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWNCFCJMYPOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90714124
Record name 5-(Aminomethyl)-2-methylpyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90714124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-43-1, 1195-07-9
Record name 5-Pyrimidinemethanamine, 4-amino-2-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC82633
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Aminomethyl)-2-methylpyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90714124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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